betaLacNAc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Galp-(1->4)-beta-D-Galp-(1->4)-D-GlcpNAc is an amino trisaccharide comprised of two beta-D-galactose residues linked (1->4), with the one at the reducing end being linked (1->4) to an N-acetyl-D-glucosamine residue. It is an amino trisaccharide and a glucosamine oligosaccharide.
Wissenschaftliche Forschungsanwendungen
Compatibility with Pharmaceutical Excipients
Beta-lapachone (betaLAP), related to betaLacNAc, has been studied for its compatibility with pharmaceutical excipients. Research has shown that betaLap interacts with certain pharmaceutical excipients, indicating some degree of interaction which is important for developing solid dosage forms. However, betaLAP is incompatible with magnesium stearate and dicalcium phosphate dihydrate, suggesting these excipients should be avoided in drug development involving betaLAP (Cunha-Filho et al., 2007).
Role in Glycosylation Processes
Beta-1,3-N-acetylglucosaminyltransferase 1 and beta-1,4-galactosyltransferase 1 are involved in the synthesis of Poly-N-acetyllactosamine (polyLacNAc). This process is crucial for various cellular functions, including differentiation and metastasis. These enzymes also physically associate, offering insights into the regulation of polyLacNAc production (Lee et al., 2009).
Inhibition of Mycobacterium Tuberculosis Beta-Lactamase
Beta-lactam antibiotics are ineffective against Mycobacterium tuberculosis due to the presence of a beta-lactamase enzyme, BlaC. Research has shown that BlaC hydrolyzes all beta-lactam classes, and the enzyme's interaction with carbapenems like doripenem and ertapenem suggests potential as inhibitors for BlaC. This interaction could be important for developing treatments against tuberculosis (Tremblay et al., 2010).
Involvement in Cancer Progression
Polylactosamine, including polyLacNAc, is expressed in specific cells associated with development and carcinogenesis. Differential expression of N-acetylglucosaminyl transferases and polylactosamines has been observed in uterine lesions, suggesting a role in cancer progression. This provides new insights into the molecular mechanisms underlying pre-malignant and malignant uterine lesions (Clark et al., 2014).
Glycosyltransferases in Neuromuscular Physiology
Drosophila genes beta4GalNAcTA and beta4GalNAcTB, homologous to mammalian beta1,4-galactosyltransferases, are essential for neuromuscular physiology. These genes, part of the beta1,4-galactosyltransferase family, transfer N-acetylgalactosamine and have significant roles in animal physiology and development (Haines & Irvine, 2005).
Therapeutic Delivery Systems
N-acetylgalactosamine (GalNAc) has been used as a liver-targeted moiety for the delivery of nucleic acid therapeutics. By conjugating GalNAc to oligonucleotides or using it in delivery systems, significant advances have been made in developing nucleic acid therapeutics, especially in the treatment of liver-related diseases (Huang, 2016).
Wirkmechanismus
Target of Action
Beta-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, primarily target bacterial penicillin-binding proteins (PBPs) which are essential for bacterial cell wall synthesis . These PBPs are enzymes anchored in the bacterial cell membrane .
Mode of Action
Beta-lactam antibiotics work by covalently binding to PBPs, inhibiting their function and thereby disrupting peptidoglycan synthesis . This interaction results in the inhibition of cell wall synthesis, leading to bacterial cell death . Bacteria can achieve resistance to beta-lactams through the production of beta-lactamase enzymes, which can degrade beta-lactams .
Biochemical Pathways
Beta-lactam antibiotics interfere with the synthesis of peptidoglycan, a core component of the bacterial cell wall composed of glycan strands reinforced with peptide bridges . The disruption of this pathway leads to the inhibition of bacterial cell growth and eventual cell death .
Pharmacokinetics
Beta-lactam antibiotics are hydrophilic molecules and most beta-lactams are eliminated primarily through the kidneys . This makes their pharmacokinetics highly susceptible to alterations seen in critical illness . Strategies to overcome these pharmacokinetic alterations include extended infusions and therapeutic drug monitoring .
Result of Action
The result of beta-lactam antibiotics’ action is the inhibition of bacterial growth and cell death, followed by lysis . This is due to the disruption of the bacterial cell wall synthesis, which is crucial for the structural integrity of the bacteria .
Action Environment
The efficacy of beta-lactam antibiotics can be influenced by various environmental factors. For instance, in aquaculture, factors affecting environmental persistence and ecological aspects of antibiotic resistance are considered when using beta-lactam antibiotics . Moreover, physiological alterations occurring in critically ill patients may limit our ability to optimally dose beta-lactam antibiotics .
Eigenschaften
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(25)21-9-11(27)16(7(3-23)33-18(9)32)36-20-15(31)13(29)17(8(4-24)35-20)37-19-14(30)12(28)10(26)6(2-22)34-19/h6-20,22-24,26-32H,2-4H2,1H3,(H,21,25)/t6-,7-,8-,9-,10+,11-,12+,13-,14-,15-,16-,17+,18?,19+,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOITYCLKNIWNMP-QDRCFXCOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.